tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-16(2,3)22-15(21)19-9-12(14(20)6-7-18)11-8-10(17)4-5-13(11)19/h4-5,8-9H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKRJEHVQMHKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection and Initial Indole Functionalization
The synthesis begins with a suitable indole derivative, often 4-nitroindole or 1H-indole, which undergoes functionalization at specific positions. The choice of starting material is critical for regioselectivity and subsequent modifications. Literature indicates that indole derivatives can be selectively brominated at the 5-position using N-bromosuccinimide (NBS) under controlled conditions, typically at room temperature or slightly elevated temperatures, to yield the 5-bromoindole intermediate.
Key Reaction: Bromination of Indole
| Reagents | Conditions | Product | Reference |
|---|---|---|---|
| N-bromosuccinimide (NBS) | Room temperature, inert atmosphere | 5-bromoindole | , |
Protection of the Indole Nitrogen and Carboxylate Formation
Following bromination, the indole nitrogen is protected with a tert-butyl carbamate (Boc) group to enhance stability and facilitate further reactions. This is achieved by reacting the brominated indole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as DMAP or triethylamine, typically in an aprotic solvent like dichloromethane or THF.
| Reagents | Conditions | Product | Reference |
|---|---|---|---|
| Boc2O, DMAP | Room temperature, inert atmosphere | tert-Butyl protected brominated indole | , |
This step yields the tert-butyl 5-bromoindole-1-carboxylate.
Introduction of the Cyano Group at the 3-Position
The cyano group is introduced via a nucleophilic substitution or addition at the 3-position of the indole ring. The process often involves the formation of a 3-indolyl anion or similar reactive intermediate, which then reacts with a cyanide source such as sodium cyanide (NaCN).
Key Reaction: Cyanation
| Reagents | Conditions | Product | Reference |
|---|---|---|---|
| NaCN | Elevated temperature, polar aprotic solvent (e.g., DMF or DMSO) | 3-cyanoindole derivative | , |
The reaction typically proceeds via nucleophilic attack on the electrophilic site, resulting in the formation of the 3-cyano group.
Esterification and Final Assembly
The final step involves esterification at the indole nitrogen or at the carboxylate position to form the tert-butyl ester. This is achieved by reacting the intermediate with tert-butyl alcohol in the presence of a coupling reagent or under acidic conditions, ensuring the formation of the tert-butyl 1-carboxylate.
| Reagents | Conditions | Product | Reference |
|---|---|---|---|
| tert-Butanol, DCC or EDC | Room temperature, inert atmosphere | tert-Butyl 1-carboxylate derivative | , |
Summary of the Synthetic Route
Data Tables Summarizing Key Reagents and Conditions
Research Findings and Optimization Strategies
Recent research emphasizes the importance of controlling regioselectivity during bromination to prevent over-bromination or substitution at undesired sites. Use of protecting groups such as Boc on the nitrogen improves the selectivity and stability of intermediates. The cyanation step benefits from polar aprotic solvents like DMF or DMSO, which facilitate nucleophilic attack by cyanide ions.
Chemical Reactions Analysis
tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions, often using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the functional groups attached to the indole ring.
Cyclization Reactions: The cyanoacetyl group can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
Tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in:
- Synthesis of Pharmaceuticals : The compound is a building block for drug candidates targeting cancer and microbial infections.
- Agrochemicals : Its derivatives are explored for agricultural applications due to their potential bioactivity.
Biology
In biological research, this compound is utilized to study various pathways and develop bioactive molecules. Its application includes:
- Biochemical Pathways : The active hydrogen on the C-2 position can participate in condensation and substitution reactions, facilitating the study of metabolic pathways.
Medicine
The compound has garnered attention for its potential medicinal properties:
- Anticancer Activity : Similar indole derivatives have shown significant anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines .
- GSK-3β Inhibition : Certain indole derivatives act as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), a target implicated in cancer and neurodegenerative diseases. Preliminary studies suggest that this compound may exhibit similar inhibitory activity.
Industry
In industrial applications, this compound is used in producing specialty chemicals and materials, highlighting its versatility beyond the laboratory setting.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Indole derivatives are known for their antimicrobial effects, with preliminary studies suggesting significant antibacterial activity against resistant strains.
- Cytotoxicity against Cancer Cells : In vitro assays have shown that related compounds significantly reduce cell viability in breast cancer cell lines.
GSK-3β Inhibition Study
A series of indole-based compounds were synthesized to evaluate their inhibitory activity against GSK-3β. The most potent compounds exhibited IC50 values in the low nanomolar range, indicating strong inhibition.
Anticancer Activity Evaluation
In vitro assays demonstrated that indole derivatives structurally related to this compound showed marked cytotoxicity against various cancer cell lines, leading to significant reductions in cell viability .
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The cyanoacetyl group can act as a reactive site for further chemical modifications, allowing the compound to be tailored for specific biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole Derivatives with tert-Butyl Carbamate Protections
(a) tert-Butyl 3-Acetyl-1H-indole-1-carboxylate
This compound, synthesized via Nysted reagent-mediated alkenylation, shares the tert-butyl carbamate group and a 3-acetyl substituent with the target compound. However, the absence of bromine at position 5 and the replacement of the cyanoacetyl group with a simple acetyl group reduce its utility in cross-coupling reactions.
(b) tert-Butyl 5-Bromo-2,3-dihydro-1H-indole-1-carboxylate (1c)
This dihydroindole derivative retains the bromine at position 5 but replaces the cyanoacetyl group with a saturated 2,3-dihydroindole scaffold. The reduced aromaticity and lack of a 3-position substituent limit its applicability in electrophilic aromatic substitution reactions compared to the target compound .
(c) tert-Butyl 3-((5-Bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
The methoxy and pyrrolidine moieties differentiate its electronic profile, making it more suited for hydrogen-bonding interactions in catalysis or receptor binding. Its synthetic pathway involves palladium-catalyzed coupling, similar to methodologies used for brominated indoles .
Brominated Heterocycles with Functional Handles
(a) 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
This pyrazine derivative, synthesized via Sonogashira-like coupling, features a bromine atom and a trimethylsilyl-protected alkyne. While the bromine enables cross-coupling, the alkyne group offers orthogonal reactivity for click chemistry, contrasting with the cyanoacetyl group’s role in stabilizing enolate intermediates .
(b) 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
The tosyl group in this compound enhances solubility and serves as a leaving group in nucleophilic substitutions. Unlike the target indole derivative, its pyrrolopyrazine core is less aromatic, influencing its electronic properties and reactivity in ring-forming reactions .
Biological Activity
Tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate is a synthetic organic compound with the molecular formula C16H15BrN2O3. It belongs to the indole family, which is notable for its presence in numerous natural products and pharmaceuticals. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound features several key functional groups:
- Indole Ring : A bicyclic structure that is crucial in many biological systems.
- Bromine Atom : Introduces unique reactivity and potential biological interactions.
- Cyanoacetyl Group : Enhances the compound's ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves:
- Bromination of Indole Derivatives : Introduction of the bromine atom.
- Boc Protection : Use of tert-butyloxycarbonyl (Boc) to protect the carboxylic acid group.
- Cyanoacetylation : Addition of the cyanoacetyl group through a cyanoacetylation reaction, often utilizing solvents like dichloromethane and catalysts such as triethylamine.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, indole derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The bromine substitution may enhance these effects by increasing lipophilicity and facilitating cellular uptake.
GSK-3β Inhibition
Studies have demonstrated that certain indole derivatives can act as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), a target implicated in cancer and neurodegenerative diseases. Compounds with similar structures have shown nanomolar potency against GSK-3β, suggesting that this compound may also possess this activity .
Antimicrobial Activity
Indole derivatives are known for their antimicrobial properties. The presence of the cyanoacetyl group may contribute to this activity by enhancing interaction with microbial targets. Preliminary studies suggest that related compounds exhibit significant antibacterial effects against various strains, including resistant bacteria.
Case Studies
- GSK-3β Inhibition Study : A series of indole-based compounds were synthesized and evaluated for their inhibitory activity against GSK-3β. The most potent compounds exhibited IC50 values in the low nanomolar range, indicating strong inhibition .
- Anticancer Activity Evaluation : In vitro assays demonstrated that indole derivatives, including those structurally related to this compound, showed marked cytotoxicity against breast cancer cell lines, leading to significant reductions in cell viability .
Data Table: Biological Activity Overview
Q & A
Q. What are the environmental implications of its degradation products?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
